1-Methoxy-6-methylhept-5-EN-2-OL
Description
1-Methoxy-6-methylhept-5-en-2-ol is a tertiary alcohol featuring a methoxy group at position 1, a methyl group at position 6, and a double bond at position 5 of the heptene backbone. For instance, 6-methylhept-5-en-2-ol (a close analog lacking the methoxy group) is documented with an IUPAC name and molecular framework . The methoxy substituent likely enhances steric bulk and alters polarity compared to non-substituted analogs, influencing solubility and interaction with biological targets or synthetic reagents.
Properties
CAS No. |
100011-01-6 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
1-methoxy-6-methylhept-5-en-2-ol |
InChI |
InChI=1S/C9H18O2/c1-8(2)5-4-6-9(10)7-11-3/h5,9-10H,4,6-7H2,1-3H3 |
InChI Key |
VCVDZIQGGDIIMK-UHFFFAOYSA-N |
SMILES |
CC(=CCCC(COC)O)C |
Canonical SMILES |
CC(=CCCC(COC)O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
6-Methylhept-5-en-2-ol
2-(3-Methoxy-4-methylphenyl)-6-methylhept-5-en-2-ol ()
- Structure: Features a methoxy-substituted aromatic ring attached to the heptenol backbone.
- Key Data :
- Molecular Weight : 248.3 g/mol (calculated from C₁₆H₂₄O₂ ).
- Spectroscopy :
- ¹H-NMR : Peaks at δ 1.43 (s, 3H), 3.84 (s, 3H, methoxy), and 5.11 (t, J = 6.5 Hz, double bond proton) .
- ESI-MS : M+H−H₂O = 231, indicating dehydration during ionization .
(1S,2R,5R)-2-Methyl-5-((R)-6-methylhept-5-en-2-yl)bicyclo[3.1.0]hexan-2-ol ()
- Structure : Bicyclic framework with a 6-methylhept-5-en-2-yl substituent.
- Key Data :
- Reactivity : The bicyclic system imposes significant steric constraints, likely reducing solubility in polar solvents compared to linear analogs.
Physicochemical and Functional Comparisons
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